molecular formula C12H18O2 B7846023 1-(2-Methoxy-5-methylphenyl)-1-butanol

1-(2-Methoxy-5-methylphenyl)-1-butanol

Cat. No.: B7846023
M. Wt: 194.27 g/mol
InChI Key: GNJIHTZAZNUCFF-UHFFFAOYSA-N
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Description

1-(2-Methoxy-5-methylphenyl)-1-butanol is an organic compound belonging to the class of phenylalkanols It consists of a phenyl ring substituted with a methoxy group and a methyl group at the 2nd and 5th positions, respectively, and a butanol group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methoxy-5-methylphenyl)-1-butanol can be synthesized through several synthetic routes. One common method involves the reaction of 2-methoxy-5-methylphenol with butyl bromide in the presence of a strong base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxy-5-methylphenyl)-1-butanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidation of the compound can be achieved using oxidizing agents such as chromyl chloride or potassium permanganate under acidic conditions.

  • Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Substitution reactions can involve the replacement of the methoxy group with other functional groups using nucleophilic substitution reactions.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield corresponding aldehydes, ketones, or carboxylic acids.

  • Reduction: Reduction reactions can produce corresponding alcohols or amines.

  • Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Methoxy-5-methylphenyl)-1-butanol has several scientific research applications across different fields:

  • Chemistry: It can be used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound may serve as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.

  • Medicine: It can be explored for its potential therapeutic properties, such as anti-inflammatory or antioxidant activities.

  • Industry: The compound can be utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 1-(2-Methoxy-5-methylphenyl)-1-butanol exerts its effects depends on its specific application. For example, in medicinal applications, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

1-(2-Methoxy-5-methylphenyl)-1-butanol can be compared with other similar phenylalkanols, such as 1-(2-hydroxy-5-methylphenyl)-1-butanol and 1-(2-methoxy-5-methylphenyl)propan-2-one. These compounds share structural similarities but differ in their functional groups and potential applications. The uniqueness of this compound lies in its specific combination of methoxy and butanol groups, which may confer distinct chemical and biological properties.

Conclusion

This compound is a versatile compound with potential applications in various scientific and industrial fields. Its unique structure and reactivity make it a valuable target for further research and development. Understanding its preparation methods, chemical reactions, and applications can lead to new discoveries and innovations in chemistry, biology, medicine, and industry.

Biological Activity

Overview

1-(2-Methoxy-5-methylphenyl)-1-butanol is a phenolic compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, antioxidant, and anticancer activities. The compound's structure, synthesis, and mechanisms of action are also discussed.

Chemical Structure and Properties

This compound features a butanol backbone with a methoxy and methyl-substituted phenyl ring. Its chemical formula is C12H18O2C_{12}H_{18}O_2, and it is characterized by the presence of a hydroxyl group (-OH), which plays a crucial role in its biological activity.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

  • Reduction of corresponding ketones : Utilizing reducing agents such as lithium aluminum hydride.
  • Alkylation reactions : Employing alkyl halides in the presence of bases to introduce the butanol moiety.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it is effective against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance:

  • Minimum Inhibitory Concentrations (MIC) : Studies report MIC values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, demonstrating potent antibacterial activity .

Antioxidant Activity

The compound has also been evaluated for its antioxidant potential. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly used to assess radical scavenging activity:

  • DPPH Scavenging Assay : Results indicate that at concentrations between 100 mg/mL to 300 mg/mL, the compound exhibits notable antioxidant activity, suggesting its utility in protecting cells from oxidative stress .

Anticancer Activity

Preliminary studies have explored the anticancer effects of this compound:

  • Mechanisms of Action : The compound may induce apoptosis in cancer cells through the modulation of specific signaling pathways. Research has shown that it can inhibit tumor growth in murine models, although detailed mechanisms remain to be elucidated .

Case Studies

Several case studies have highlighted the biological effects of this compound:

  • Study on Antimicrobial Effects : A study conducted on various pathogenic bacteria demonstrated that the compound effectively inhibited bacterial growth, supporting its potential as a natural preservative in food products.
  • Antioxidant Efficacy Assessment : In a controlled experiment, the compound was tested alongside known antioxidants, showing comparable results in scavenging free radicals.
  • Evaluation of Anticancer Properties : A murine model study indicated that treatment with this compound led to significant tumor size reduction compared to control groups.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Interaction : The hydroxyl group facilitates interactions with enzymes involved in metabolic pathways.
  • Receptor Binding : The compound may bind to specific receptors, modulating their activity and influencing cellular responses.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

CompoundStructure FeaturesBiological Activity
1-(4-Chlorophenyl)-2-butanolChlorophenyl groupModerate antimicrobial properties
2-Methyl-1-butanolSimple aliphatic alcoholLow toxicity, limited bioactivity
3-MethylbutanolBranched chain alcoholAntioxidant properties

Properties

IUPAC Name

1-(2-methoxy-5-methylphenyl)butan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-4-5-11(13)10-8-9(2)6-7-12(10)14-3/h6-8,11,13H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNJIHTZAZNUCFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=C(C=CC(=C1)C)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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